5-Methoxy-1-tetralone

Catalog No.
S1896026
CAS No.
33892-75-0
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-1-tetralone

CAS Number

33892-75-0

Product Name

5-Methoxy-1-tetralone

IUPAC Name

5-methoxy-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7H,2,5-6H2,1H3

InChI Key

BRCPWISABURVIH-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1CCCC2=O

Canonical SMILES

COC1=CC=CC2=C1CCCC2=O
5-Methoxy-1-tetralone (5-MeOT) is an organic molecule with various applications in scientific research and industry. Through its unique physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, and potential implications in various fields of research and industry, 5-MeOT has emerged as an important molecule with many potential future directions.
5-MeOT is a naturally occurring chemical compound that belongs to the family of tetralone compounds. The compound is a derivative of 1-tetralone, which is a simple aromatic hydrocarbon.
The molecular weight of 5-MeOT is 166.19 g/mol with a melting point of 46-47 degrees Celsius. The compound is soluble in ethanol, chloroform, and benzene but is insoluble in water. The chemical formula for 5-MeOT is C10H12O2.
Different methods have been used to synthesize 5-MeOT. One such method involves the use of 3-bromo-propiophenone as a precursor for the synthesis of 5-MeOT. The characterization of the synthesized compound can be done using different techniques such as NMR, IR, and HPLC.
Several analytical methods have been used to detect and quantify 5-MeOT in different samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and ultraviolet-visible (UV-Vis) spectroscopy.
5-MeOT has exhibited various biological activities, including anti-inflammatory, antifungal, and antitumor activities. The compound has also been shown to inhibit monoamine oxidase B (MAO-B) enzyme activity.
Studies have shown that 5-MeOT has low toxicity, with no observable acute adverse effects. However, more research is needed to understand the long-term effects of the molecule.
5-MeOT has various applications in scientific research, including medicinal chemistry, drug discovery, and chemical biology. The compound has been used in the development of MAO-B inhibitors, which are used in the treatment of Parkinson's disease.
Currently, research on 5-MeOT is focused on understanding its mechanism of action, developing more efficient synthesis methods, and exploring its potential applications in different fields.
5-MeOT has potential implications in several fields of research and industry, including pharmaceuticals, agriculture, and materials science. The molecule's unique physical and chemical properties make it a promising candidate for the development of new drugs and materials.
Despite the potential applications of 5-MeOT in different fields, there are several limitations associated with the molecule. For example, the compound's low solubility in water limits its use in certain applications. Future research should focus on developing more efficient synthesis methods, improving the compound's solubility, and exploring its potential applications in different fields.
Some future directions for 5-MeOT include:
1. Exploring the molecule's potential as a therapeutic agent for different diseases, including cancer and Alzheimer's disease.
2. Investigating the potential of 5-MeOT as a scaffold for the development of new drugs.
3. Developing new analytical methods for the detection and quantification of 5-MeOT in different samples.
4. Exploring the potential of 5-MeOT as a precursor for the synthesis of other organic molecules.
5. Investigating the potential of 5-MeOT in materials science, especially as a polymer and adhesive.
5-MeOT is an organic molecule with various applications in scientific research and industry. With its unique physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, and potential implications in various fields of research and industry, 5-MeOT has emerged as an important molecule with many potential future directions. Further research is needed to fully understand the potential applications of 5-MeOT in different fields.

XLogP3

2.5

Other CAS

33892-75-0

Wikipedia

5-Methoxy-1-tetralone

Dates

Modify: 2023-08-16

Explore Compound Types